molecular formula C15H9NO B14327981 1-Aza-2-hydroxypyrene CAS No. 105360-93-8

1-Aza-2-hydroxypyrene

Cat. No.: B14327981
CAS No.: 105360-93-8
M. Wt: 219.24 g/mol
InChI Key: DGIZFXFFGGKNIO-UHFFFAOYSA-N
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Description

1-Aza-2-hydroxypyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. The presence of both an aza (nitrogen-containing) group and a hydroxyl group on the pyrene backbone imparts distinct chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aza-2-hydroxypyrene can be synthesized through various methods One common approach involves the nitration of pyrene followed by reduction and subsequent hydroxylation The nitration step introduces a nitro group, which is then reduced to an amino group

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 1-Aza-2-hydroxypyrene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The aza group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Formation of pyrenequinones.

    Reduction: Formation of aminopyrene derivatives.

    Substitution: Formation of substituted pyrene derivatives with various functional groups.

Scientific Research Applications

1-Aza-2-hydroxypyrene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-Aza-2-hydroxypyrene involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aza group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Hydroxypyrene: Lacks the aza group, making it less reactive in certain chemical reactions.

    2-Aminopyrene: Contains an amino group instead of a hydroxyl group, leading to different chemical and biological properties.

    Pyrene-1-carboxylic acid: Contains a carboxyl group, which imparts different solubility and reactivity characteristics.

Uniqueness: 1-Aza-2-hydroxypyrene is unique due to the presence of both the aza and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

105360-93-8

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

5-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-6-one

InChI

InChI=1S/C15H9NO/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16-13)15(11)14(9)10/h1-8H,(H,16,17)

InChI Key

DGIZFXFFGGKNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)N4)C=C2

Origin of Product

United States

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